molecular formula C₁₀H₁₂N₆O₃S₂ B143900 7-Amino-3-(1-methyltetrazol-5-ylthiomethyl)-3-cephem-4-carboxylic acid CAS No. 24209-38-9

7-Amino-3-(1-methyltetrazol-5-ylthiomethyl)-3-cephem-4-carboxylic acid

Cat. No.: B143900
CAS No.: 24209-38-9
M. Wt: 328.4 g/mol
InChI Key: XUTQHTOXGKVJPN-DWHDZERNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Amino-3-(1-methyltetrazol-5-ylthiomethyl)-3-cephem-4-carboxylic acid (CAS: 24209-38-9; molecular formula: C₁₀H₁₂N₆O₃S₂), commonly abbreviated as 7-TMCA or 7-AMTCA, is a cephalosporin-derived intermediate critical to the synthesis of semi-synthetic antibiotics. Structurally, it features a 7-amino group on the β-lactam ring and a 1-methyltetrazol-5-ylthiomethyl substituent at the 3-position of the cephem nucleus . This compound is pivotal in manufacturing third-generation cephalosporins such as cefmetazole and cefoperazone, owing to its broad-spectrum antibacterial activity and stability against β-lactamases .

Properties

IUPAC Name

(6R,7R)-7-amino-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6O3S2/c1-15-10(12-13-14-15)21-3-4-2-20-8-5(11)7(17)16(8)6(4)9(18)19/h5,8H,2-3,11H2,1H3,(H,18,19)/t5-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTQHTOXGKVJPN-SVGQVSJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)N)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)N)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701105488
Record name (6R,7R)-7-Amino-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701105488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24209-38-9
Record name (6R,7R)-7-Amino-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24209-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6R,7R)-7-Amino-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701105488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6R-trans)-7-amino-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.875
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanism of Action

Biological Activity

7-Amino-3-(1-methyltetrazol-5-ylthiomethyl)-3-cephem-4-carboxylic acid, commonly referred to as a novel cephalosporin derivative, has gained attention in the field of medicinal chemistry due to its potential biological activities. This compound exhibits structural characteristics that suggest it may possess antimicrobial properties, making it a candidate for further investigation in pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H12_{12}N6_6O3_3S2_2. Key physical properties include:

PropertyValue
Boiling Point695.2ºC at 760 mmHg
AppearanceWhite powder
Flash Point374.2ºC
Density2.04 g/cm³
Refractive Index1.956

These properties indicate a stable compound suitable for laboratory and potential therapeutic applications.

Antimicrobial Activity

Research indicates that cephalosporin derivatives like this compound exhibit significant antimicrobial activity. The mechanism of action is primarily through the inhibition of bacterial cell wall synthesis, which is critical for bacterial growth and replication.

Case Studies

  • In Vitro Studies : A study conducted on various bacterial strains showed that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating potent activity against pathogens such as Staphylococcus aureus and Escherichia coli.
  • In Vivo Studies : Animal model studies have indicated that treatment with this compound resulted in reduced bacterial load in infected tissues compared to control groups. These findings support its potential as an effective therapeutic agent in treating bacterial infections.

Cytotoxicity and Safety Profile

While the antimicrobial efficacy is promising, evaluating the cytotoxicity of this compound is crucial for determining its safety for clinical use. Preliminary studies suggest a favorable safety profile with minimal cytotoxic effects on mammalian cell lines at therapeutic concentrations.

The compound's mechanism involves binding to penicillin-binding proteins (PBPs), leading to the inhibition of peptidoglycan cross-linking in bacterial cell walls. This action results in cell lysis and death, particularly effective against rapidly dividing bacteria.

Scientific Research Applications

Antimicrobial Activity

Broad Spectrum Antimicrobial Agent
7-Amtca has demonstrated a broad antimicrobial spectrum, making it effective against various bacterial strains. Research indicates that it exhibits high intramuscular blood levels in animal models, which correlates with its therapeutic efficacy in treating bacterial infections. In particular, studies have shown that it is effective against both Gram-positive and Gram-negative bacteria .

Case Study: Efficacy in Rodents
In experimental settings involving rodents, 7-Amtca was compared to established antibiotics such as cefazolin and cefamandole. The results indicated that 7-Amtca not only produced higher blood concentrations but also showed superior therapeutic outcomes in controlling bacterial infections . This positions it as a promising candidate for further development in clinical settings.

Synthesis and Derivatives

The synthesis of 7-Amtca involves complex chemical reactions that yield a compound suitable for pharmaceutical applications. It serves as an intermediate in the production of other cephalosporin antibiotics. The ability to modify its structure allows for the development of derivatives with enhanced properties or reduced side effects .

Table 1: Comparison of 7-Amtca with Other Antibiotics

Property7-AmtcaCefazolinCefamandole
Antimicrobial SpectrumBroadModerateModerate
Blood Level (mg/L)HighModerateLow
Efficacy in RodentsHighModerateLow

Therapeutic Potential

Infection Treatment
Given its broad-spectrum activity and high efficacy, 7-Amtca shows potential for use in treating various infections, particularly those caused by resistant bacterial strains. Its unique structure may also allow for the development of new formulations that can overcome existing antibiotic resistance mechanisms .

Future Research Directions
Ongoing research is focused on understanding the full range of biological activities associated with 7-Amtca. Studies are being conducted to explore its mechanism of action at the molecular level, which could lead to the identification of new therapeutic targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Cephalosporin Intermediates

Cephalosporin derivatives are distinguished by modifications at the 3- and 7-positions of the cephem ring, which dictate their pharmacological properties. Below is a detailed comparison of 7-TMCA with analogous compounds:

Structural and Functional Group Variations

Compound Name 3-Position Substituent 7-Position Substituent Key Applications Bioactivity Notes References
7-TMCA 1-Methyltetrazol-5-ylthiomethyl Amino group Intermediate for cefmetazole , cefoperazone Enhanced β-lactamase resistance; broad Gram-negative coverage
7-Amino-3-(1-carboxymethyltetrazol-5-ylthiomethyl)-3-cephem-4-carboxylic acid 1-Carboxymethyltetrazol-5-ylthiomethyl Amino group Precursor to cephalosporins with improved solubility Carboxymethyl group enhances water solubility; moderate activity against Pseudomonas aeruginosa
7-Amino-3-(4-methylthiazol-5-yl)vinyl-3-cephem-4-carboxylic acid 4-Methylthiazol-5-ylvinyl Amino group Intermediate for cefditoren pivoxil Extended-spectrum activity against respiratory pathogens; oral bioavailability
7-[D-α-Hydroxyphenylacetamido]-3-(1,2,3-triazol-5-ylthiomethyl)-3-cephem-4-carboxylic acid 1,2,3-Triazol-5-ylthiomethyl D-α-Hydroxyphenylacetamido Experimental cephalosporins with anti-MRSA potential Improved binding to penicillin-binding proteins (PBPs) of resistant strains

Research Findings and Industrial Relevance

  • 7-TMCA demonstrates superior β-lactamase inhibition compared to carboxymethyltetrazole analogs, as the methyltetrazole group sterically hinders enzyme binding .
  • In contrast, 4-methylthiazolylvinyl derivatives exhibit higher oral bioavailability due to the vinyl group’s lipophilicity, enabling use in oral cephalosporins like cefditoren pivoxil .
  • Triazole-containing analogs show promise against methicillin-resistant Staphylococcus aureus (MRSA) but require further clinical validation .

Preparation Methods

Key Reaction Steps and Starting Materials

The synthesis of 7-TMCA typically begins with a 7-aminocephalosporanic acid (7-ACA) derivative. The critical steps involve:

  • Introduction of the Thiomethyl Tetrazole Group : The 3-position of the cephem nucleus is functionalized with 1-methyltetrazole-5-thiol via nucleophilic substitution. This step often employs a halogenated cephem intermediate, such as 7-amino-3-chloromethyl-3-cephem-4-carboxylic acid, which reacts with the thiol group under basic conditions.

  • Carboxylic Acid Activation : The 4-carboxylic acid group is protected during synthesis, commonly through esterification or salt formation, to prevent unwanted side reactions. Deprotection is performed in the final step using acidic or enzymatic hydrolysis.

A representative reaction sequence is outlined below:

7-ACA derivativeBase1-Methyltetrazole-5-thiol3-Thiomethyl intermediateHydrolysisAcid7-TMCA\text{7-ACA derivative} \xrightarrow[\text{Base}]{\text{1-Methyltetrazole-5-thiol}} \text{3-Thiomethyl intermediate} \xrightarrow[\text{Hydrolysis}]{\text{Acid}} \text{7-TMCA}

Detailed Preparation Method from Patent Literature

A patented method described in FI60019B involves the use of N,N'-carbonyldiimidazole (CDI) to activate carboxylic acid intermediates. The procedure is as follows:

  • Activation of Carboxylic Acid :

    • 7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid (1 mmol) is dissolved in anhydrous dimethylformamide (DMF).

    • CDI (1.1 mmol) is added at room temperature, and the mixture is stirred for 2 hours to form the imidazolide intermediate.

  • Coupling with 1-Methyltetrazole-5-thiol :

    • 1-Methyltetrazole-5-thiol (1.2 mmol) is added to the activated intermediate.

    • The reaction is maintained at 25°C for 6 hours, with monitoring by thin-layer chromatography (TLC).

  • Deprotection and Isolation :

    • The product is treated with 1M HCl to hydrolyze protecting groups.

    • Crude 7-TMCA is purified via recrystallization from ethanol-water, yielding a white crystalline solid.

Table 1: Reaction Conditions for Key Synthesis Steps

StepReagents/ConditionsTemperatureTimeYield*
Carboxylic Acid ActivationCDI, DMF, stirring25°C2 hN/A
Thiomethylation1-Methyltetrazole-5-thiol, DMF25°C6 hN/A
Deprotection1M HCl, ethanol-water25°C1 hN/A
*Yield data not explicitly provided in sources; inferred from procedural details.

Optimization Strategies for Industrial-Scale Production

Solvent and Base Selection

The choice of solvent significantly impacts reaction efficiency. Dimethylformamide (DMF) is preferred for its ability to dissolve both polar and non-polar intermediates, facilitating homogeneous reaction conditions. Alternative solvents like tetrahydrofuran (THF) may reduce side reactions but require higher temperatures for solubility.

Base selection (e.g., triethylamine or sodium hydride) influences the nucleophilicity of the thiol group. Patent data emphasize using sterically hindered bases to minimize β-lactam ring degradation.

Stereochemical Control

Challenges in Purification and Characterization

Recrystallization Techniques

7-TMCA’s polar nature complicates purification. The patent describes ethanol-water recrystallization to remove unreacted thiol and imidazole byproducts. Gradient crystallization (slow cooling from 60°C to 4°C) improves crystal size and purity.

Analytical Validation

Quality control relies on:

  • High-Performance Liquid Chromatography (HPLC) : To confirm >99% purity.

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d6) shows characteristic peaks at δ 5.1 (cephem H-6), δ 3.8 (thiomethyl CH2), and δ 2.4 (tetrazole CH3).

Industrial Applications and Scalability

7-TMCA is produced in multi-ton quantities annually, driven by demand for cephalosporins like cefotetan and cefmetazole. Industrial protocols optimize for:

  • Cost Efficiency : Recycling DMF via distillation.

  • Safety : Substituting hazardous chlorinated solvents with cyclopentyl methyl ether (CPME) .

Q & A

Q. Basic Research Focus

  • Chiral HPLC : Use a Chiralpak® IC column with hexane/isopropanol (80:20) mobile phase to resolve enantiomers.
  • NMR Spectroscopy : ¹H-NMR (DMSO-d6) to confirm substituent positions (e.g., δ 3.5–3.8 ppm for methyltetrazole-thiomethyl groups) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., m/z 369.4 for C18H15N3O4S derivatives) .

How can computational reaction path search methods improve the design of novel 7-amino-3-(1-methyltetrazol-5-ylthiomethyl)-3-cephem derivatives?

Advanced Research Focus
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and intermediate stability for side-chain modifications. For example:

Reaction Path Optimization : Identify energy barriers for tetrazole-thiomethyl group incorporation.

Solvent Effect Modeling : Simulate acetic acid’s role in stabilizing intermediates during reflux .

Data-Driven Feedback : Use machine learning to correlate computed activation energies with experimental yields, reducing trial-and-error synthesis by 30–50% .

What strategies mitigate structural degradation of this compound during long-term storage?

Advanced Research Focus
Degradation is linked to β-lactam ring instability and oxidation of the tetrazole-thiomethyl group. Solutions include:

  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis.
  • Excipient Addition : Co-formulate with citrate buffers (pH 6.5–7.0) to stabilize the carboxylate moiety .
  • Accelerated Stability Studies : Monitor decomposition via TGA (125–170°C decomposition range) and FTIR for carbonyl group integrity .

How do variations in the tetrazole-thiomethyl substituent impact the antibacterial activity of 7-amino-3-(1-methyltetrazol-5-ylthiomethyl)-3-cephem analogs?

Q. Advanced Research Focus

  • Structure-Activity Relationship (SAR) Studies : Replace the 1-methyltetrazole group with 1-ethyl or 1-propyl analogs to assess MIC shifts against Gram-negative pathogens.
  • Enzymatic Inhibition Assays : Test binding affinity to penicillin-binding proteins (PBPs) using competitive ELISA.
  • Molecular Dynamics Simulations : Model interactions with PBP3 active sites to predict resistance mechanisms .

What purification challenges arise during scale-up of this compound, and how are they resolved?

Advanced Research Focus
At pilot scale (>1 kg), impurities like unreacted thiazole derivatives and dimeric by-products require:

  • High-Performance Liquid Chromatography (HPLC) : Prep-scale C18 columns with gradient elution (water/acetonitrile + 0.1% TFA).
  • Membrane Technologies : Tangential flow filtration to remove low-MW impurities .
  • Crystallization Engineering : Adjust cooling rates (0.5°C/min) to enhance crystal uniformity and reduce solvent inclusion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Amino-3-(1-methyltetrazol-5-ylthiomethyl)-3-cephem-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-Amino-3-(1-methyltetrazol-5-ylthiomethyl)-3-cephem-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.